1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
1-(Difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethyl group, a thiazole ring, and a pyrazole core
Properties
IUPAC Name |
2-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4OS/c1-5-4-12-9(17-5)14-7(16)6-2-3-13-15(6)8(10)11/h2-4,8H,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOJTTXTRSIVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=NN2C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole ring, often through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving thioamides and α-haloketones.
Attachment of the Difluoromethyl Group: The difluoromethyl group is typically introduced through nucleophilic substitution reactions using difluoromethyl halides.
Final Coupling: The final step involves coupling the thiazole and pyrazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to scale up the process efficiently.
Chemical Reactions Analysis
1-(Difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with various biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its bioactive properties to protect crops.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The thiazole and pyrazole rings contribute to the overall stability and bioactivity of the molecule, facilitating its interaction with specific pathways involved in biological processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(Trifluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide: Differing by the presence of a trifluoromethyl group, this compound may exhibit different reactivity and bioactivity profiles.
1-(Difluoromethyl)-N-(5-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide: The ethyl group substitution can alter the compound’s physical properties and interaction with biological targets.
These comparisons highlight the importance of specific functional groups in determining the overall properties and applications of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
